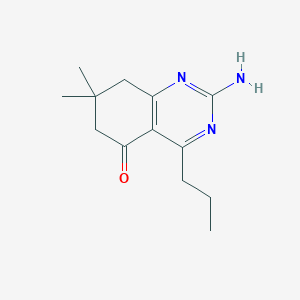

2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)-quinazolinone

Beschreibung

2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)-quinazolinone (CAS: 331966-05-3) is a quinazolinone derivative with the molecular formula C₁₃H₁₉N₃O . This compound features a 7,7-dimethyl-substituted dihydroquinazolinone core, a 4-propyl group, and a 2-amino substituent. Its structural attributes suggest a balance of lipophilicity (from the dimethyl and propyl groups) and hydrogen-bonding capacity (from the amino group), making it a candidate for diverse biological applications .

Eigenschaften

IUPAC Name |

2-amino-7,7-dimethyl-4-propyl-6,8-dihydroquinazolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-4-5-8-11-9(16-12(14)15-8)6-13(2,3)7-10(11)17/h4-7H2,1-3H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXZQFMWFYKCDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NC2=C1C(=O)CC(C2)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30385413 | |

| Record name | 2-Amino-7,7-dimethyl-4-propyl-7,8-dihydroquinazolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331966-05-3 | |

| Record name | 2-Amino-7,7-dimethyl-4-propyl-7,8-dihydroquinazolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30385413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

-

Reagents : Guanidine acetate, propyl-substituted cyclic dione (e.g., 5,5-dimethyl-4-propyl-cyclohexane-1,3-dione), sodium ethanolate.

-

Solvent : Ethanol.

-

Temperature : Reflux (≈78°C).

-

Time : 1–3 hours.

The reaction proceeds via nucleophilic attack of the guanidine nitrogen on the electrophilic carbonyl of the dione, followed by cyclization and elimination of dimethylamine. Introducing a propyl group on the dione requires pre-functionalization, which may involve alkylation of the dione precursor using propyl halides under basic conditions.

Acid-Promoted Cyclocondensation with Aldehydes

A metal-free, acid-catalyzed method enables the synthesis of 4-substituted quinazolinones from 2-amino-N-methoxybenzamides and aldehydes. This protocol is adaptable to the target compound by employing propionaldehyde as the alkylating agent.

Mechanism and Steps

-

Formation of Imine Intermediate : 2-Amino-N-methoxybenzamide reacts with propionaldehyde in acetic acid to form a Schiff base.

-

Cyclization : Intramolecular nucleophilic attack by the amide oxygen generates a dihydroquinazolinone intermediate.

-

Elimination : Methanol is eliminated under acidic conditions to yield the aromatized quinazolinone.

Optimized Conditions :

-

Catalyst : Acetic acid (neat).

-

Aldehyde : Propionaldehyde (1.1 equiv).

-

Time : 0.5 hours at room temperature for imine formation, followed by 3 hours at 110°C for cyclization.

This method avoids transition metals and chromatographic purification, making it industrially viable.

Multi-Component Reactions with Arenediazonium Salts and Nitriles

A one-pot three-component reaction using arenediazonium salts, nitriles, and bifunctional anilines provides direct access to 3,4-dihydroquinazolines, which can be oxidized to quinazolinones. For the 4-propyl derivative, a propyl-containing nitrile (e.g., butyronitrile) serves as the alkylating agent.

Key Steps

-

N-Arylnitrilium Formation : Arenediazonium salts react with nitriles to generate electrophilic N-arylnitrilium intermediates.

-

Nucleophilic Addition : Bifunctional anilines (e.g., 2-amino-benzamide derivatives) attack the nitrilium, forming a C–N bond.

-

Cyclization : Intramolecular amidation closes the quinazolinone ring.

Conditions :

-

Solvent : Dichloromethane or acetonitrile.

-

Base : Triethylamine (2 equiv).

-

Temperature : 0°C to room temperature.

This method excels in functional group tolerance and avoids pre-functionalized starting materials.

Transition-Metal-Free Oxidative Amination

Li et al. demonstrated a KI-promoted tandem reaction for synthesizing imidazo[1,5-c]quinazolines from 4-methylquinazolines and amines. Adapting this method, 2-amino-7,7-dimethylquinazolin-5(6H)-one can undergo oxidative amination with propylamine to introduce the 4-propyl group.

Procedure Highlights

-

Reagents : 2-Amino-7,7-dimethylquinazolin-5(6H)-one, propylamine, KI (20 mol%).

-

Oxidant : Molecular oxygen (O₂).

-

Solvent : Water or ethanol.

The reaction leverages KI as a mild oxidant, enabling selective C–H amination at position 4.

Comparative Analysis of Methods

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)-quinazolinone has been studied for its potential therapeutic effects. Its structure suggests it may interact with biological targets relevant to various diseases.

- Anticancer Activity : Research indicates that quinazoline derivatives can exhibit anticancer properties. Studies have shown that compounds with similar structures have been effective in inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanisms often involve the inhibition of kinases that are crucial for cancer cell proliferation .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes that play a vital role in metabolic pathways:

- Protein Kinase Inhibitors : Quinazoline derivatives are known to act as inhibitors of various protein kinases. This inhibition can lead to altered signaling pathways in cells, which is particularly useful in cancer research where kinase activity is often dysregulated .

Neuropharmacology

There is emerging interest in the neuropharmacological applications of this compound:

- Cognitive Enhancers : Some studies suggest that quinazoline derivatives may enhance cognitive functions by modulating neurotransmitter systems. This could have implications for treating cognitive disorders such as Alzheimer's disease .

Table 1: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Anticancer properties | Tumor growth inhibition |

| Enzyme Inhibition | Protein kinase inhibition | Altered cellular signaling |

| Neuropharmacology | Cognitive enhancement | Treatment for cognitive disorders |

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal examined the effects of a series of quinazoline derivatives on human cancer cell lines. The researchers found that compounds similar to 2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)-quinazolinone exhibited significant cytotoxic effects against breast and lung cancer cells. The mechanism was primarily attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacology, researchers tested the cognitive-enhancing effects of various quinazoline derivatives in animal models. The results indicated improved memory and learning capabilities in subjects treated with these compounds compared to control groups. The study suggested that these effects might be due to increased levels of acetylcholine in the brain.

Wirkmechanismus

The mechanism of action of 2-Amino-7,7-dimethyl-4-propyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The amino group and quinazolinone core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents introduced during chemical modifications.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

Quinazolinone derivatives exhibit varied bioactivities depending on substituents and ring modifications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Key Observations :

- Substituent Position: The 2-amino group in the target compound contrasts with 2-thioxo () or fused heterocycles (), altering electronic properties and hydrogen-bonding interactions .

- 4-Position : The 4-propyl group in the target compound provides moderate lipophilicity, whereas 4-aryl groups (e.g., phenyl in ) enhance π-π stacking but reduce solubility .

Physicochemical Properties

- Lipophilicity: The 7,7-dimethyl and 4-propyl groups in the target compound increase logP compared to non-alkylated analogs, favoring membrane permeability .

- Solubility: The 2-amino group improves aqueous solubility relative to thioxo or aryl-substituted derivatives (e.g., ), which may aggregate in biological systems .

Biologische Aktivität

2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)-quinazolinone is a compound belonging to the quinazoline class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C13H19N3O

- Molecular Weight : 233.31 g/mol

- Melting Point : 117-119°C

- Solubility : Soluble in chloroform, DMSO, and methanol .

Anticancer Activity

Quinazoline derivatives are well-known for their anticancer properties. Research indicates that compounds similar to 2-amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)-quinazolinone exhibit significant activity against various cancer cell lines:

- Mechanism of Action : Many quinazoline derivatives act as inhibitors of receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR). This inhibition can lead to reduced tumor growth and proliferation.

- Case Study : A study highlighted a series of quinazoline derivatives with IC50 values ranging from 0.13 nM to 15.4 nM against MCF-7 breast cancer cells, demonstrating the potency of these compounds in targeting cancer .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent:

- Phosphodiesterase Inhibition : Quinazoline derivatives have been reported to inhibit phosphodiesterase 7A (PDE7A), an enzyme involved in cAMP metabolism. This inhibition can enhance cAMP levels in immune cells, leading to reduced inflammation .

- Research Findings : Novel quinazoline derivatives have demonstrated significant anti-inflammatory effects in vitro, suggesting that modifications to the quinazoline structure can enhance this activity .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is heavily influenced by their chemical structure. Key observations include:

- Substituent Effects : Electron-withdrawing groups at specific positions on the aniline ring enhance antiproliferative activity.

- Hydrophobic Interactions : The presence of hydrophobic groups increases binding affinity to the target proteins involved in cancer progression .

Data Table: Biological Activities of Related Quinazoline Compounds

Q & A

Q. How should researchers document experimental procedures to ensure reproducibility?

- Methodological Answer :

- Detailed Synthetic Protocols : Specify stoichiometry, solvent purity, and temperature gradients .

- Raw Data Archiving : Upload NMR spectra, chromatograms, and crystal data to repositories (e.g., Cambridge Crystallographic Data Centre) .

- Statistical Reporting : Include error margins (SEM) and p-values for bioactivity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.